
Physicochemical properties of "Octahydro-1h-
pyrido[1,2-a]pyrazine"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Octahydro-1h-pyrido[1,2-

a]pyrazine

Cat. No.: B1149051 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of Octahydro-1H-pyrido[1,2-
a]pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction
Octahydro-1H-pyrido[1,2-a]pyrazine is a bicyclic heterocyclic compound that serves as a key

scaffold in medicinal chemistry. Its rigid structure and the presence of two nitrogen atoms make

it a valuable building block for the synthesis of various biologically active molecules. Notably,

derivatives of this compound have been investigated as μ-opioid receptor antagonists,

highlighting their potential in the development of therapeutics for pain management and

addiction.[1][2][3][4] This guide provides a comprehensive overview of the core

physicochemical properties of Octahydro-1H-pyrido[1,2-a]pyrazine, along with generalized

experimental protocols and relevant contextual diagrams.

Physicochemical Properties
The following table summarizes the key physicochemical properties of Octahydro-1H-
pyrido[1,2-a]pyrazine. These values are compiled from various chemical suppliers and

databases.
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Property Value Source

Molecular Formula C₈H₁₆N₂ [5][6]

Molecular Weight 140.23 g/mol [5][6][7]

Boiling Point 218.0 ± 8.0 °C at 760 mmHg [5][8]

Density 1.0 ± 0.1 g/cm³ [5][8]

Flash Point 93.7 ± 9.4 °C [5]

Refractive Index 1.526 [5]

pKa 9.80 ± 0.20 (Predicted) [6]

XLogP3 1.0 [5]

Topological Polar Surface Area

(TPSA)
15.3 Å² [6][7][9]

Experimental Protocols
While specific experimental procedures for the determination of the physicochemical properties

of Octahydro-1H-pyrido[1,2-a]pyrazine are not extensively detailed in the public literature,

the following are generalized standard methodologies used for such characterizations.

Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external

pressure. A common laboratory method for its determination is distillation.

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a

condenser, a thermometer, and a receiving flask.

Sample Preparation: The liquid sample (Octahydro-1H-pyrido[1,2-a]pyrazine) is placed in

the round-bottom flask along with boiling chips to ensure smooth boiling.

Heating: The flask is gently heated.
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Data Collection: The temperature is recorded when the liquid is boiling and the vapor is

condensing on the thermometer bulb, with the condensate dripping into the receiving flask.

This temperature represents the boiling point at the recorded atmospheric pressure.

Determination of pKa
The pKa is a measure of the acidity of a compound. For a basic compound like Octahydro-1H-
pyrido[1,2-a]pyrazine, the pKa of its conjugate acid is determined. Potentiometric titration is a

standard method.

Sample Preparation: A known concentration of the compound is dissolved in a suitable

solvent, typically water.

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

pH Measurement: The pH of the solution is measured continuously using a calibrated pH

meter as the acid is added.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point.

Determination of Octanol-Water Partition Coefficient
(LogP)
The LogP value represents the ratio of the concentration of a compound in octanol to its

concentration in water at equilibrium. It is a measure of the compound's lipophilicity. The shake-

flask method is a common technique.

Phase Preparation: n-Octanol and water are mutually saturated by mixing and then

separating the two phases.

Partitioning: A known amount of the compound is dissolved in one of the phases (e.g.,

water). This solution is then mixed with a known volume of the other phase (octanol) in a

separatory funnel.

Equilibration: The funnel is shaken to allow the compound to partition between the two

phases until equilibrium is reached.
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Concentration Measurement: The concentration of the compound in each phase is

determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-

Performance Liquid Chromatography (HPLC).

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase.

Synthesis and Biological Context
Octahydro-1H-pyrido[1,2-a]pyrazine and its derivatives have been synthesized and

evaluated for their biological activity, particularly as μ-opioid receptor antagonists.[1][2][3] The

synthesis often involves the creation of the bicyclic ring system through intramolecular

cyclization reactions.

General Synthetic Approach
A general workflow for the synthesis of the Octahydro-1H-pyrido[1,2-a]pyrazine core is

depicted below. This often involves the preparation of a substituted piperidine precursor,

followed by cyclization to form the fused pyrazine ring.
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General Synthesis Workflow

Substituted Piperidine Precursor
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Caption: A high-level overview of the synthetic strategy for Octahydro-1H-pyrido[1,2-
a]pyrazine derivatives.

Biological Activity: μ-Opioid Receptor Antagonism
Derivatives of Octahydro-1H-pyrido[1,2-a]pyrazine have shown high affinity for the μ-opioid

receptor, acting as antagonists.[1][3] This means they bind to the receptor but do not elicit the

response that an agonist (like morphine) would. Instead, they block the receptor, preventing

agonists from binding and activating it.
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Mechanism of μ-Opioid Receptor Antagonism
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Caption: Interaction of an antagonist with the μ-opioid receptor, preventing agonist-induced

cellular response.

Conclusion
Octahydro-1H-pyrido[1,2-a]pyrazine is a heterocycle of significant interest in medicinal

chemistry. Its physicochemical properties, characterized by a defined three-dimensional

structure and the presence of basic nitrogen atoms, make it a versatile scaffold for designing

potent and selective ligands for various biological targets, most notably the μ-opioid receptor.

The data and methodologies presented in this guide offer a foundational understanding for

researchers engaged in the synthesis, characterization, and application of this important

chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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